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Compound of Interest

Compound Name: N-Acetyl-DL-penicillamine

Cat. No.: B1265417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicity profiles of N-Acetyl-DL-
penicillamine and its parent compound, D-penicillamine. The information is compiled from

publicly available data to assist researchers in evaluating these compounds for further study

and development. While direct comparative in vivo toxicity studies are limited, this guide

summarizes the available quantitative data, outlines relevant experimental methodologies, and

visualizes a key signaling pathway implicated in the toxicity of penicillamine and related

compounds.

Quantitative Toxicity Data
The following table summarizes the available quantitative data on the acute oral toxicity of N-
Acetyl-DL-penicillamine and D-penicillamine in rodent models. It is important to note the

limitations of the available data: information for N-Acetyl-DL-penicillamine is primarily from

studies evaluating its efficacy against heavy metal poisoning, not its intrinsic toxicity.

Furthermore, the reported lethal doses for D-penicillamine show significant variability.
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Compound Species Parameter Dose Observations

N-Acetyl-DL-

penicillamine
Mouse Effective Dose

1.6 mmol/kg

(oral)

Decreased

mortality induced

by mercuric

chloride.

Mouse Effective Dose
3 mmol/kg/day

(oral)

Reduced the

biological half-life

of mercury and

increased its

urinary excretion.

D-penicillamine Mouse

Approximate

Lethal Dose

(ALD)

52664 ± 1230

mg/kg

Rat Lethal Dose
> 10,000 mg/kg

(oral)

Some mortality

observed at this

dose.

Mouse
Developmental

Toxicity

2000 mg/kg/day

(gestation)

Caused neonatal

mortality without

morphological

defects.[1]

Experimental Protocols
The following is a representative experimental protocol for an acute oral toxicity study based on

the OECD 423 guideline. This method is designed to classify a substance for its acute toxicity

and determine an approximate lethal dose.

Objective: To determine the acute oral toxicity of a test substance (N-Acetyl-DL-penicillamine
or D-penicillamine) in a rodent model.

Guideline: OECD Guideline for the Testing of Chemicals, No. 423 "Acute Oral Toxicity – Acute

Toxic Class Method".[2][3][4][5][6]

Animal Model:
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Species: Rat (e.g., Wistar or Sprague-Dawley) or Mouse (e.g., CD-1).

Sex: Typically, young adult, healthy, non-pregnant females are used as they are often slightly

more sensitive.[7]

Number of Animals: A stepwise procedure using 3 animals per step.

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and

a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except

for a brief fasting period before dosing.

Dosing Procedure:

Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before

administration of the test substance. Water is not withheld.

Vehicle: The test substance is dissolved or suspended in a suitable vehicle, typically water or

a 0.5% carboxymethyl cellulose solution.

Administration: The test substance is administered as a single oral dose via gavage. The

volume administered is generally kept constant by adjusting the concentration of the test

substance.

Dose Levels: The study begins with a starting dose selected from a series of fixed dose

levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival)

determines the dose for the next step (higher or lower).

Observations:

Clinical Signs: Animals are observed for clinical signs of toxicity immediately after dosing,

and periodically for the first 24 hours, with special attention during the first 4 hours.

Observations are then made daily for a total of 14 days. Signs to be monitored include

changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and

central nervous systems, and somatomotor activity and behavior pattern.

Body Weight: Individual animal weights are recorded shortly before dosing and at least

weekly thereafter.
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Mortality: The number of animals that die during the observation period is recorded.

Pathology:

All animals (those that die during the study and those euthanized at the end) undergo a

gross necropsy. Any macroscopic pathological changes are recorded.

Data Analysis:

The toxicity of the substance is classified based on the mortality observed at specific dose

levels as defined in the OECD 423 guideline. An approximate lethal dose (LD50) can be

estimated.

Signaling Pathway
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Both N-acetyl-cysteine (a structurally similar compound to N-Acetyl-DL-penicillamine) and D-

penicillamine have been shown to induce apoptosis in certain cell types through the

endoplasmic reticulum (ER) stress response pathway.[8] ER stress occurs when the folding

capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded

proteins. This triggers the Unfolded Protein Response (UPR), a signaling network aimed at

restoring ER homeostasis. However, if the stress is severe or prolonged, the UPR can switch

from a pro-survival to a pro-apoptotic response.

The following diagram illustrates the key pathways of ER stress-induced apoptosis.
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Endoplasmic Reticulum (ER) Stress-Induced Apoptosis Pathway
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Caption: ER Stress-Induced Apoptosis Pathway.
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This guide provides a foundational overview for researchers. Due to the limited direct

comparative data, further in vivo studies are warranted to fully elucidate the differential toxicity

profiles of N-Acetyl-DL-penicillamine and D-penicillamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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